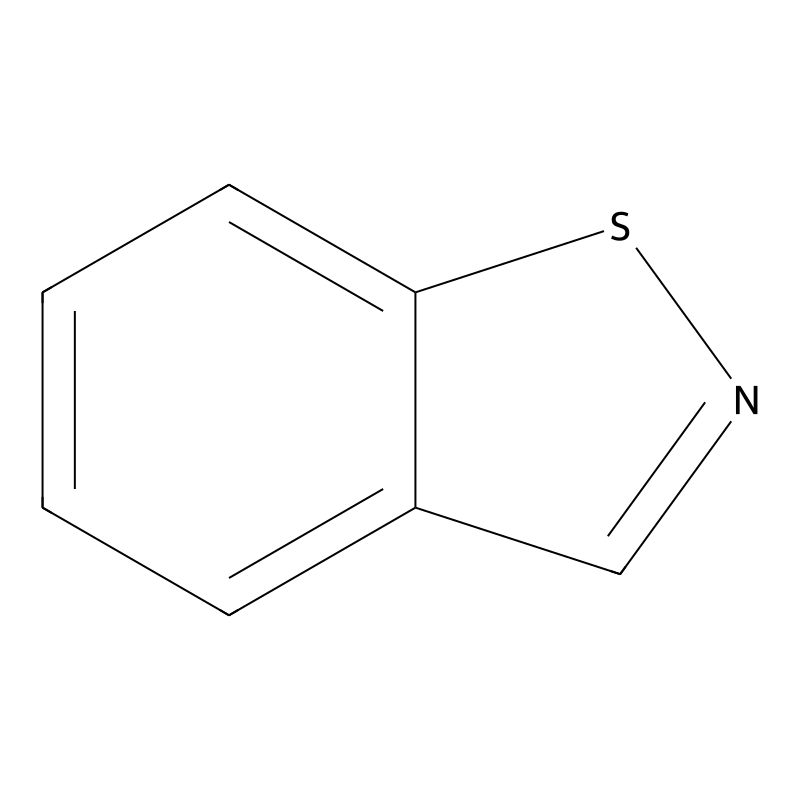1,2-Benzisothiazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Preservative and Antimicrobial Agent
Scientific Field: Chemistry, Microbiology
Methods of Application: It is typically used alone or mixed with methylisothiazolinone in these products.
Results or Outcomes: According to a study in Switzerland, 19% of the paints, varnishes, and coatings contained BIT in 2000. The fraction in adhesives, sealants, plasters, and fillers was shown at that time as 25%.
Antiviral Agents
Scientific Field: Pharmacology, Virology
Application Summary: Benzothiazole plays a pivotal role in the design and development of antiviral drugs.
Methods of Application: The specific methods of application or experimental procedures would depend on the specific antiviral drug being developed.
Results or Outcomes: The review highlighted 64 potential novel lead molecules and main findings.
Antibacterial Activity
Scientific Field: Microbiology, Pharmacology
Application Summary: Benzothiazole derivatives have shown good antibacterial activity.
Methods of Application: The specific compound was shown to up-regulate the expression of Succinate dehydrogenase (SDH) during oxidative phosphorylation, thereby inhibiting bacterial reproduction.
Results or Outcomes: At a concentration of 100 mg/L, the inhibition rate of a specific compound against Xanthomonas oryzae pv.oryzae (Xoo) was 52.4%.
Food Additive
Scientific Field: Food Science
Application Summary: Benzothiazole occurs naturally in some foods but is also used as a food additive.
Methods of Application: The specific methods of application would depend on the specific food product being developed.
Results or Outcomes: The European Food Safety Authority assessment had "no safety concern at estimated levels of intake as a flavoring substance".
Dye for Arsenic Detection
Scientific Field: Analytical Chemistry
Application Summary: A benzothiazole derivative is suggested as a dye for arsenic detection.
Methods of Application: The specific methods of application would depend on the specific arsenic detection method being used.
Results or Outcomes: The specific results or outcomes would depend on the specific arsenic detection method being used.
Anticancer Activity
Scientific Field: Pharmacology, Oncology
Methods of Application: The specific methods of application would depend on the specific anticancer drug being developed.
Results or Outcomes: The specific compound showed potent and selective inhibitory activity against lung, colon, and breast cancer cell lines.
Vulcanization of Rubber
Scientific Field: Materials Science
Application Summary: Accelerators for the sulfur vulcanization of rubber are based on 2-mercaptobenzothiazoles.
Methods of Application: The specific methods of application would depend on the specific vulcanization process being used.
Results or Outcomes: The specific results or outcomes would depend on the specific vulcanization process being used.
Nonlinear Optics
Scientific Field: Physics, Optics
Application Summary: This ring is a potential component in nonlinear optics (NLO).
Methods of Application: The specific methods of application would depend on the specific nonlinear optics process being used.
Results or Outcomes: The specific results or outcomes would depend on the specific nonlinear optics process being used.
Firefly Luciferin
Scientific Field: Biochemistry
Application Summary: Firefly luciferin can be considered a derivative of benzothiazole.
Methods of Application: The specific methods of application would depend on the specific use of firefly luciferin.
Results or Outcomes: The specific results or outcomes would depend on the specific use of firefly luciferin.
1,2-Benzisothiazole is an organic compound characterized by a fused benzene and isothiazole ring structure. Its molecular formula is , and it has a molar mass of approximately 153.19 g/mol. This compound exists as a white crystalline solid and is known for its diverse chemical properties and biological activities. The thiazole ring contributes to its reactivity, allowing it to participate in various nucleophilic substitution reactions, making it an important intermediate in organic synthesis.
- Nucleophilic Substitution: The compound can react with various nucleophiles, leading to products formed through the fission of the thiazole ring. For example, treatment with sodium cyanide in aqueous acetone yields a mixture of products including o-cyanophenyl thiocyanate and bis-( o-cyanophenyl) disulfide .
- Formation of Derivatives: The compound can be transformed into various derivatives through reactions with alkyl or aryl groups. For instance, the reaction with organolithium compounds can yield 3-substituted 1,2-benzisothiazole derivatives .
- Reactivity with Electrophiles: It can also react with electrophiles under certain conditions, leading to the formation of functionalized products.
1,2-Benzisothiazole exhibits significant biological activities:
- Antimicrobial Properties: It functions as a disinfectant and has applications in agricultural pesticides due to its ability to inhibit microbial growth .
- Sensitization Potential: The compound has been linked to allergic reactions and skin sensitization in humans, which raises concerns regarding its use in consumer products .
- Pharmacological
Several methods exist for synthesizing 1,2-benzisothiazole:
- Cyclization Reactions: One common method involves the cyclization of o-aminobenzenes with thioketones or thioamides under acidic conditions.
- Reactions of Benzene Derivatives: Another approach includes the reaction of benzene derivatives with sulfur-containing reagents, leading to the formation of the thiazole ring.
- Use of Organolithium Reagents: As mentioned earlier, organolithium compounds can be utilized to synthesize various substituted derivatives efficiently .
Interaction studies have highlighted the following aspects:
- Biocompatibility: Research indicates that while 1,2-benzisothiazole has antimicrobial properties, its potential for causing skin sensitization necessitates careful consideration in product formulation .
- Environmental Impact: The compound's persistence and toxicity in aquatic environments have been evaluated, leading to discussions on regulatory measures for its use .








